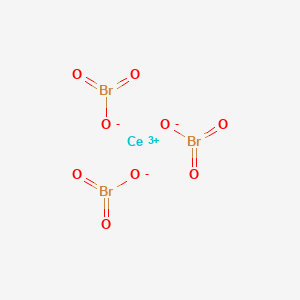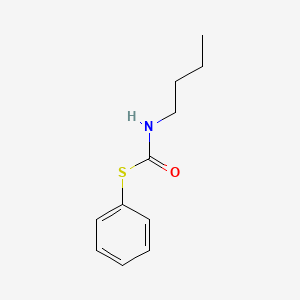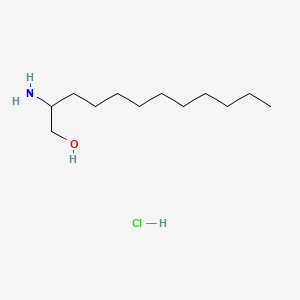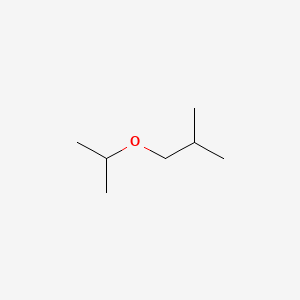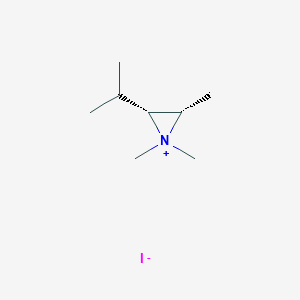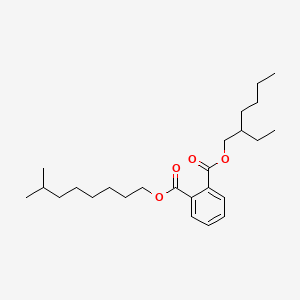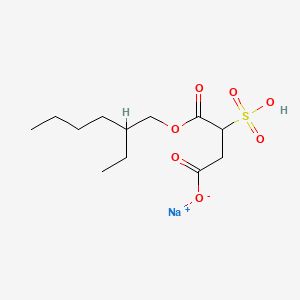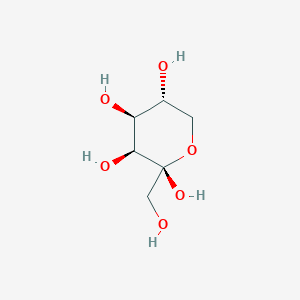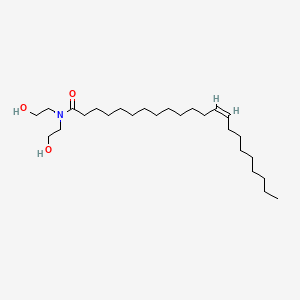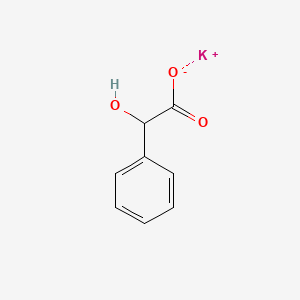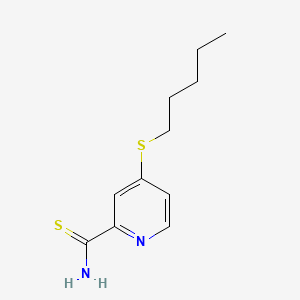
2-Pyridinecarbothioamide, 4-(pentylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbothioamide, 4-(pentylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a pentylthio group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(pentylthio)- typically involves the reaction of 4-pentylthiopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere using dry solvents to prevent any unwanted side reactions. Methanol and dichloromethane are commonly used solvents, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-(pentylthio)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The final product is purified using recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridinecarbothioamide, 4-(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pentylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridinecarbothioamides.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarbothioamide, 4-(pentylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the development of organometallic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-Pyridinecarbothioamide, 4-(pentylthio)- involves its interaction with biological molecules. The compound can form complexes with metal ions, which then interact with cellular components. For example, in anticancer research, the compound forms complexes with ruthenium and osmium, which target histone proteins in the nucleosome. This interaction interferes with chromatin activity, leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarbothioamide: Lacks the pentylthio group, making it less lipophilic.
4-(Methylthio)pyridine-2-carbothioamide: Contains a methylthio group instead of a pentylthio group, resulting in different chemical properties.
N-Phenyl-2-pyridinecarbothioamide: Substituted with a phenyl group, which affects its reactivity and biological activity
Uniqueness: 2-Pyridinecarbothioamide, 4-(pentylthio)- is unique due to its specific substitution pattern, which imparts distinct lipophilicity and steric properties. These characteristics make it particularly effective in forming stable metal complexes and enhancing its biological activity .
Eigenschaften
CAS-Nummer |
186044-62-2 |
|---|---|
Molekularformel |
C11H16N2S2 |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
4-pentylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C11H16N2S2/c1-2-3-4-7-15-9-5-6-13-10(8-9)11(12)14/h5-6,8H,2-4,7H2,1H3,(H2,12,14) |
InChI-Schlüssel |
VGLYFEOBNFSSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=CC(=NC=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
